tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
The synthesis of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which is then subjected to nitrile reduction to form the desired compound . Another approach involves the use of cyclohexanone and methyl bromoacetate, followed by N-deprotection and spontaneous amide bond formation . These methods highlight the versatility and efficiency of synthetic routes for producing this compound.
Chemical Reactions Analysis
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form substituted derivatives. Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has significant applications in scientific research. In medicinal chemistry, it is explored for its potential as a kinase inhibitor, targeting enzymes involved in cell signaling pathways. This makes it a promising candidate for the development of anticancer drugs . Additionally, the compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding. In the field of biology, it is used to investigate cellular processes and signal transduction pathways .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s ability to selectively target kinases makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol and 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and chemical properties. The unique tert-butyl and piperazine-1-carboxylate groups in this compound contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-8-17-18-11(10)15-9-16-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODFBDRFPZOWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467032 | |
Record name | tert-Butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245450-02-6 | |
Record name | tert-Butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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